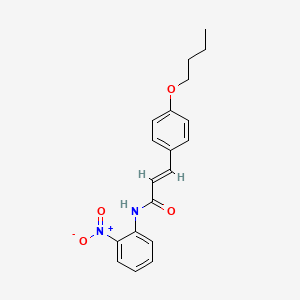
3-(4-butoxyphenyl)-N-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-butoxyphenyl)-N-(2-nitrophenyl)acrylamide, commonly known as BPA-NP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPA-NP is a member of the acrylamide family of compounds and is widely used in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mecanismo De Acción
The mechanism of action of BPA-NP is not fully understood. However, it is believed that BPA-NP acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme. BPA-NP is also believed to induce conformational changes in proteins, leading to alterations in their function.
Biochemical and Physiological Effects:
BPA-NP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPA-NP inhibits the activity of various enzymes, including hydrolases, oxidases, and transferases. BPA-NP has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In vivo studies have shown that BPA-NP has anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPA-NP has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe for the detection of proteins and enzymes. BPA-NP is also a reversible inhibitor of enzymes, making it useful for studying enzyme kinetics. However, BPA-NP has some limitations for lab experiments. It is toxic to cells at high concentrations and can interfere with cellular processes. Additionally, BPA-NP is not stable in aqueous solutions and can degrade over time.
Direcciones Futuras
There are several future directions for the research on BPA-NP. One direction is the development of new biosensors for the detection of various analytes using BPA-NP as a fluorescent probe. Another direction is the synthesis of new organic compounds using BPA-NP as a starting material. Additionally, the study of the mechanism of action of BPA-NP and its effects on cellular processes is an area of future research.
Métodos De Síntesis
BPA-NP is synthesized by the reaction of 4-butoxyaniline and 2-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, followed by the purification of the product using column chromatography. The final product is obtained as a yellow crystalline powder with a melting point of 162-164°C.
Aplicaciones Científicas De Investigación
BPA-NP has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of proteins and enzymes. BPA-NP is also used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and uric acid. Additionally, BPA-NP is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propiedades
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-14-25-16-11-8-15(9-12-16)10-13-19(22)20-17-6-4-5-7-18(17)21(23)24/h4-13H,2-3,14H2,1H3,(H,20,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLBHKGFVEFKZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide](/img/structure/B5491141.png)
![4-[2-(3,4-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5491147.png)
![(1R*,2R*,4R*)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5491155.png)
![6-(methoxymethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491162.png)
![2-(1-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5491178.png)
![2-tert-butyl-6-[2-(2-ethoxyethoxy)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5491179.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5491188.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)

![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]propanamide](/img/structure/B5491213.png)
